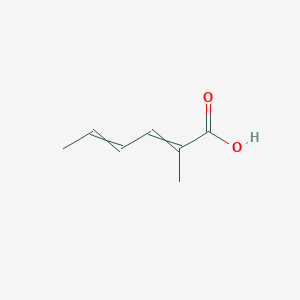

2-Methylhexa-2,4-dienoic acid

Description

Nomenclature and Structural Variants of 2-Methylhexa-2,4-dienoic Acid

The systematic naming of this compound follows IUPAC nomenclature, which specifies the location of the methyl group and the geometry of the double bonds. The molecular formula for the compound is C₇H₁₀O₂. lookchem.com

The presence of two double bonds at the C2 and C4 positions allows for four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Each of these isomers represents a unique spatial arrangement of the atoms, leading to different physical properties and reactivity.

The (2E,4E) isomer, where both double bonds have a trans configuration, is a well-documented form of the acid. It has been identified by the CAS Registry Number 89898-11-3. lookchem.com This isomer is of particular interest as its core structure is found in natural products. For instance, an amide derivative, (2E,4E)-2-methyl-hexa-2,4-dienoic acid (2'R,3'S)-allo-isoleucinol amide, has been isolated from fungi of the genus Acremonium. np-mrd.orgconicet.gov.ar The synthesis of this natural product and its epimers has been a subject of study to confirm its structure and investigate its biological properties. conicet.gov.ar The acid itself has been synthesized and characterized as part of these research efforts. conicet.gov.ar

The specific isomer (2Z,4E)-4-Methylhexa-2,4-dienoic acid is not extensively detailed in the surveyed scientific literature. However, information is available for other closely related isomers. For example, the (2E,4Z)-4-Methylhexa-2,4-dienoic acid isomer is documented in chemical databases like PubChem. nih.gov Furthermore, research on the synthesis of jomthonic acids A and C has identified (2E,4E)-4-methylhexa-2,4-dienoic acid as a structural component. mdpi.com In other synthetic studies, (2Z,4E)-3-methylhexa-2,4-dienoic acid has been utilized as a reactant for the preparation of retinoic acids. sci-hub.se

The conjugated diene system in this compound can exist in different planar conformations, primarily the s-trans and s-cis conformers, which refer to the rotation around the central C3-C4 single bond. In open-chain conjugated systems, there is generally a strong preference for the more stable, extended s-trans conformation to minimize steric hindrance. rsc.org

Computational studies, such as Density Functional Theory (DFT) conformational analysis on related long-chain dienoic acids, have been used to determine the most stable conformations. nih.gov These analyses show that specific conformers have lower energy and are therefore more prevalent. nih.gov For enzymes that process dienoic acids, the substrate's conformation is critical. Studies on fatty acid desaturases (FAD2) suggest that the flexible carbon chain of the acid adopts specific conformations within the enzyme's active site to allow for precise chemical reactions. canada.ca This highlights the importance of conformational states in dictating the chemical and biological behavior of dienoic acids and their derivatives.

This compound belongs to the broader class of dienoyl carboxylic acids. Numerous structural analogues exist, differing in chain length, the position of the methyl group, or the presence of other substituents. These variations are crucial for structure-activity relationship studies.

| Analogue Name | Structural Difference from this compound | Context/Significance |

| Hexa-2,4-dienoic acid (Sorbic acid) | Lacks the methyl group substituent. | Parent compound; its methyl ester is studied for its chemical properties and potential applications. ontosight.ai |

| (2Z,4E)-3-Methylhexa-2,4-dienoic acid | Methyl group is at the C3 position instead of C2. | Used in the synthesis of retinoic acids. sci-hub.se |

| (2E,4E)-4-Methylhexa-2,4-dienoic acid | Methyl group is at the C4 position instead of C2. | Component of jomthonic acids; used in the preparation of Quassin and Stigmatellin A. mdpi.comlookchem.com |

| (2E,4E)-4-Ethylhexa-2,4-dienoic acid | Features a C4-ethyl group instead of a C2-methyl group. | A documented synthetic analogue. bldpharm.com |

| (2E,4E)-6-hydroxy-5-methylhexa-2,4-dienoic acid | Features a C5-methyl group and a C6-hydroxyl group. | A documented synthetic analogue. chemspider.com |

| Deca-(2E,4Z)-dienoic acid | Longer ten-carbon chain, no methyl group. | Its propyl ester is used as a flavoring agent. atamanchemicals.com |

| (8E,10E,12S,13S)-12,13-Dihydroxy-7-oxo-octadeca-8,10-dienoic acid | Much longer 18-carbon chain with multiple oxygen-containing functional groups. | A complex natural product isolated from mushrooms. nih.gov |

| Complex Synthetic Analogues | Large N-substituted indenyl groups attached to a 3-methylhexa-2,4-dienoic acid backbone. | Synthesized for potential medicinal chemistry applications. ontosight.ai |

Stereochemical Designations and Isomeric Forms of this compound

Significance of this compound in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its utility as a versatile building block and the biological relevance of its derivatives.

The conjugated diene structure is particularly valuable for carbon-carbon bond-forming reactions. Specifically, dienes are key components in Diels-Alder reactions, a powerful [4+2] cycloaddition method for constructing six-membered rings, which are prevalent in many complex natural products and pharmaceuticals. The methyl ester of the parent compound, methyl hexa-2,4-dienoate, is noted for its susceptibility to participate in such reactions. ontosight.ai

Furthermore, various isomers of methyl-substituted hexadienoic acids are crucial intermediates in the total synthesis of complex molecules. For example, research has demonstrated that the lithium trienediolate generated from (2Z,4E)-3-methylhexa-2,4-dienoic acid can be used in a convergent synthesis of retinoic acids. sci-hub.se

In the field of natural products, amide derivatives of (2E,4E)-2-methyl-hexa-2,4-dienoic acid have been isolated from fungi and identified as having antimicrobial properties. conicet.gov.ar The synthesis of these natural amides and their stereoisomers is pursued to confirm their structures and to enable further investigation of their biological activities. conicet.gov.ar This places this compound as a key substructure in the discovery of new bioactive compounds.

Emerging Research Frontiers for this compound

The scientific investigation into this compound and its derivatives is an expanding field, primarily driven by the search for novel bioactive compounds. Current research is concentrated on its natural occurrence, synthetic utility, and biological activities, particularly its potential as an antimicrobial agent.

Detailed Research Findings

Recent studies have identified this compound as a key structural component of various natural products with interesting biological profiles. For instance, it is a constituent of Jomthonic Acid A, a modified amino acid derivative isolated from Streptomyces sp. that has shown potential antidiabetic and antiatherogenic activities. thieme-connect.com The total synthesis of such complex molecules often relies on the initial preparation of the this compound side chain. thieme-connect.com

Furthermore, amides of this compound have been isolated from fungi and demonstrated notable biological effects. For example, an isoleucinol amide of (2E,4E)-2-methyl-hexa-2,4-dienoic acid was identified from the intertidal fungus Acremonium furcatum. conicet.gov.ar Research into this and related compounds has revealed significant antifungal activity. conicet.gov.ar Studies have shown that the acid itself, along with its methyl ester, possesses the greatest antifungal activity among a series of related synthetic intermediates, comparable to the commercial antifungal product benomyl. conicet.gov.ar

The compound's bioactivity is not limited to its naturally occurring forms. Synthetic derivatives of related hexadienoic acids are being explored for their preservative efficacy in pharmaceutical formulations. This suggests a broader potential for this compound derivatives in industrial applications.

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound and its derivatives. While a complete set of specific data for the free acid is not consistently reported across all literature, typical spectroscopic features for conjugated carboxylic acids are expected.

Table 2: General Spectroscopic Data Characteristics for Dienoic Acids

| Spectroscopic Technique | Characteristic Features | Source(s) |

| ¹H NMR | A signal for the carboxylic acid proton (broad singlet), and distinct signals for the olefinic protons in the conjugated system. For the (2E,4E) isomer, a published spectrum shows a broad singlet at ~10.26 ppm (COOH) and a doublet at ~7.40 ppm for one of the vinylic protons in CDCl₃. | rsc.org |

| Infrared (IR) Spectroscopy | Strong C=O stretching absorption for the carboxylic acid group (typically around 1700 cm⁻¹) and a broad O-H stretching band. | |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. The mass spectrum of the methyl ester shows a molecular ion peak [M]⁺ at m/z 154. | conicet.gov.ar |

| ¹³C NMR | Signals for the carbonyl carbon, four olefinic carbons, and methyl groups. Data for an amide derivative showed four olefinic carbons (δ 136.3, 134.2, 127.3, and 126.9 ppm) and a carbonyl carbon at 170.3 ppm. | conicet.gov.ar |

The ongoing research into this compound underscores its importance as a versatile chemical entity. Its role as a synthetic precursor for medicinally relevant natural products and the intrinsic biological activity of the acid and its simple derivatives continue to fuel further investigation into its potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

79140-82-2 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2-methylhexa-2,4-dienoic acid |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-5H,1-2H3,(H,8,9) |

InChI Key |

SEVAVERBPBXACO-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=C(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylhexa 2,4 Dienoic Acid and Its Derivatives

Chemical Synthesis Pathways

The synthesis of 2-methylhexa-2,4-dienoic acid and its derivatives can be achieved through various chemical routes, each offering distinct advantages in terms of stereocontrol, yield, and scalability. These methods often involve classic organic reactions tailored to construct the specific dienoic acid framework.

Reformatsky Reaction-based Syntheses of this compound

A notable method for the synthesis of E,E-2-methylhexa-2,4-dienoic acid involves the Reformatsky reaction. nih.govresearchgate.net This reaction condenses an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy-ester. wikipedia.orgiitk.ac.in

The synthesis of this compound specifically utilizes crotonaldehyde (B89634) and ethyl 2-bromopropionate as reactants. The initial product of the Reformatsky reaction is a β-hydroxy ester, which is subsequently dehydrated to yield the final E,E-2-methylhexa-2,4-dienoic acid. nih.govresearchgate.net The organozinc reagent, or 'Reformatsky enolate', is formed by treating the α-halo ester with zinc dust. wikipedia.org This enolate is less reactive than Grignard or lithium enolates, preventing self-condensation of the ester. wikipedia.org The reaction mechanism proceeds through the formation of a zinc enolate, which then adds to the carbonyl group of the aldehyde. iitk.ac.in An acid workup then removes the zinc to produce the β-hydroxy-ester. wikipedia.org

While the classical Reformatsky reaction uses zinc, other metals and metal salts like magnesium, iron, cobalt, nickel, and samarium(II) iodide have also been employed. wikipedia.org

Acid-Catalyzed Esterification and Hydrolysis Processes Involving this compound Esters

Esters of this compound can be synthesized via acid-catalyzed esterification, a process also known as Fischer esterification. masterorganicchemistry.com This equilibrium reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comontosight.ai The reaction is typically driven to completion by using the alcohol as the solvent, thus providing a large excess. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Conversely, the hydrolysis of this compound esters to the corresponding carboxylic acid can be achieved under basic conditions. google.com This is a common procedure for converting esters back to their parent acids. For instance, treatment with aqueous sodium hydroxide (B78521) in an alcohol solvent can effectively hydrolyze the ester. google.comsemanticscholar.org

| Reaction | Reactants | Catalyst/Reagents | Product |

| Esterification | This compound, Alcohol (e.g., Methanol) | Acid (e.g., H₂SO₄, HCl) | Methyl 2-methylhexa-2,4-dienoate |

| Hydrolysis | Methyl 2-methylhexa-2,4-dienoate | Base (e.g., NaOH) | This compound |

Synthesis of this compound from Precursors

One of the primary precursors for the synthesis of derivatives of this compound is sorbic acid (hexa-2,4-dienoic acid). Methylation of sorbic acid is a widely reported method to produce 4-methylhexa-2,4-dienoic acid. This reaction typically involves a methylating agent like methyl iodide and a base such as potassium carbonate in an organic solvent like acetone.

Another approach involves the derivatization of related dienoic acids. This can start with esters of hexadienoic acids, followed by selective methylation and subsequent hydrolysis to yield the desired substituted acid. Additionally, the synthesis of (2Z,4E)-3-methylhexa-2,4-dienoic acid has been achieved from (2Z,4E)-3-methylhexa-2,4-dienoic acid Z-2, which can be crystallized from hexane. sci-hub.se

Regioselective Alkylation Strategies for Unsaturated Carboxylic Acids Related to this compound

Regioselective alkylation is a critical strategy for synthesizing specific isomers of substituted unsaturated carboxylic acids. For instance, the synthesis of juvocimene I is based on the regioselective alkylation of 4-methylhexa-2,4-dienoic acid. researchgate.net

The alkylation of ambident anions, such as those derived from indole (B1671886) and 2-naphthol, is highly solvent-dependent, with dipolar aprotic solvents favoring N-alkylation and O-alkylation, respectively. psu.edu The use of ionic liquids like [BMIM][PF6] has been explored as an environmentally friendly alternative for achieving high regioselectivity in these alkylations. psu.edu

In the context of diols and carbohydrates, diarylborinic acid catalysis has emerged as an efficient method for regioselective monoacylation, sulfonylation, and alkylation. organic-chemistry.org This method is competitive with organotin-catalyzed reactions and proceeds through a tetracoordinate borinate complex. organic-chemistry.org

Synthetic Approaches to Stereochemically Controlled this compound Isomers

Controlling the stereochemistry of the double bonds in this compound is crucial for its application. The synthesis of the (E,E)-isomer has been specifically achieved through the Reformatsky reaction followed by dehydration. nih.govresearchgate.net

Furthermore, the synthesis of (2E,4E)-4-methylhexa-2,4-dienoic acid has been reported with a 70% yield, resulting in a pale yellow oil. rsc.org The selective isomerization from the E to the Z configuration for 1,3-dienes can be accomplished using a dinuclear PdI−PdI complex, which allows for the kinetic trapping of the Z-isomer. researchgate.net

Biosynthetic Routes and Enzymatic Production

While chemical synthesis is prevalent, biosynthetic routes to this compound and related compounds are also found in nature. For instance, (2E,4E)-4-methylhexa-2,4-dienoic acid has been identified in jomthonic acid A and C, which are produced by the actinomycete genus Streptomyces. mdpi.com

The fungus Phycomyces blakesleeanus produces two 7-carbon compounds, (2E,4E)-6-hydroxy-5-methylhexa-2,4-dienoic acid and its 2-methyl isomer, which are derived from the cleavage of β-carotene. researchgate.net An intertidal fungus, Acremonium furcatum, produces an amide of 2-methyl-hexa-2,4-dienoic acid with isoleucinol. conicet.gov.ar

Enzyme-Mediated Synthesis of Hydroxyhexa-2,4-dienoic Acid Intermediates

The enzymatic production of hydroxylated hexadienoic acids is a key step in the microbial degradation of complex molecules like steroids. In particular, the bacterium Comamonas testosteroni TA441 provides a well-characterized pathway where (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid is generated as a key intermediate. researchgate.netbiorxiv.org This process involves a series of enzymatic reactions that break down the steroid's A-ring.

The pathway begins with the aromatization of the A-ring of the steroid substrate, which is then hydroxylated. biorxiv.orgresearchgate.net The crucial step is the subsequent cleavage of this aromatic ring, a reaction catalyzed by a meta-cleavage enzyme, TesB. researchgate.netbiorxiv.org This is followed by the hydrolysis of the resulting compound by a hydrolase, TesD, which releases (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. researchgate.netnih.gov This specific isomer is then further metabolized by a hydratase, TesE, which converts it to 4-hydroxy-2-oxohexanoic acid. researchgate.net

These findings demonstrate a specific enzymatic cascade capable of producing a functionalized hexadienoic acid intermediate from a complex precursor. The enzymes from this pathway represent potential biocatalysts for the targeted synthesis of such compounds.

| Enzyme | Enzyme Class | Function in Pathway | Substrate | Product | Reference |

|---|---|---|---|---|---|

| TesB | Meta-cleavage Dioxygenase | Cleavage of the aromatized A-ring | 4-hydroxy-3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione | 4,5–9,10-diseco-3-hydroxy-5,9,17-tri-oxoandrosta-1(10),2-diene-4-oic acid (DSHA) | researchgate.netbiorxiv.org |

| TesD | Hydrolase | Hydrolytic cleavage of the meta-cleavage product | 4,5–9,10-diseco-3-hydroxy-5,9,17-tri-oxoandrosta-1(10),2-diene-4-oic acid (DSHA) | (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid | researchgate.netnih.gov |

| TesE | Hydratase | Conversion of the dienoic acid intermediate | (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid | 4-hydroxy-2-oxohexanoic acid | researchgate.net |

Microbial Fermentation as a Production Method for this compound Derivatives

Microbial fermentation offers a direct route for producing complex derivatives of this compound. An example is the production of novel antimicrobial metabolites by the intertidal fungus Acremonium furcatum. conicet.gov.ar Fermentation of this fungus yields a mixture of new compounds identified as amides of 2-methyl-hexa-2,4-dienoic acid. conicet.gov.ar

Detailed structural analysis revealed that the acidic portion of these metabolites was 2-methyl-hexa-2,4-dienoic acid, which was connected via an amide bond to amino alcohols derived from isoleucine (isoleucinol). conicet.gov.ar Specifically, the fermentation produced a mixture of C-2 epimers, with the major compound being the amide formed with D-allo-isoleucinol and the minor being the amide with L-isoleucinol. conicet.gov.ar This discovery highlights the capability of a microorganism to synthesize, modify, and couple a this compound moiety to another biologically derived molecule, resulting in a complex final product with demonstrated antimicrobial activity. conicet.gov.ar

Further research into related, non-methylated compounds shows that other fungi, such as Mucor species, can perform biotransformations on the hexadienoic acid scaffold. Mucor griseo-cyanus has been shown to reduce sorbic acid (trans-2,trans-4-hexadienoic acid) to trans-4-hexenol, indicating the presence of enzymatic machinery capable of acting on the conjugated double bond system of these acids. tandfonline.com

| Microorganism | Product | Precursor/Backbone | Significance | Reference |

|---|---|---|---|---|

| Acremonium furcatum | Amides of 2-methyl-hexa-2,4-dienoic acid and isoleucinol | 2-Methyl-hexa-2,4-dienoic acid | Direct fermentation product with antimicrobial activity. | conicet.gov.ar |

| Mucor griseo-cyanus | trans-4-Hexenol | Sorbic acid (Hexa-2,4-dienoic acid) | Demonstrates microbial reduction of the hexadienoic acid structure. | tandfonline.com |

Polyketide Biosynthesis Pathways Incorporating this compound Moieties

The structural core of this compound is characteristic of a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKS). These enzymatic assembly lines build complex carbon chains from simple acyl-CoA precursors. The incorporation of a this compound moiety into a larger natural product is exemplified by the metabolites produced by Acremonium furcatum. conicet.gov.ar The fungus synthesizes amides by joining the 2-methyl-hexa-2,4-dienoic acid unit with an amino alcohol derived from the amino acid isoleucine. conicet.gov.ar This suggests a hybrid biosynthetic pathway, likely involving both a polyketide synthase (for the acid portion) and a non-ribosomal peptide synthetase (NRPS) for the activation and modification of the amino acid portion before the final amide bond formation.

Related biosynthetic pathways for the sorbicillinoids, a major class of fungal polyketides, are also highly relevant. d-nb.info These molecules are derived from sorbic acid (hexa-2,4-dienoic acid), which itself is a polyketide formed from three acetate (B1210297) units. The biosynthesis of sorbicillinoids involves the enzyme-catalyzed dimerization and cyclization of sorbicillin (B1241578), which is formed by the monooxygenase SorbC acting on sorbicillinol. d-nb.info These pathways illustrate how a basic hexadienoic acid scaffold, assembled by a PKS, serves as a crucial building block for a diverse array of structurally complex and biologically active natural products through the action of tailoring enzymes. d-nb.info

Reactivity and Chemical Transformations of 2 Methylhexa 2,4 Dienoic Acid

Diels-Alder Cycloaddition Reactions of 2-Methylhexa-2,4-dienoic Acid Structures

The Diels-Alder reaction is a powerful and synthetically useful pericyclic reaction that forms a six-membered ring through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com The conjugated system of this compound can function as the 4π-electron component in this reaction. For the reaction to occur, the diene must adopt an s-cis conformation. masterorganicchemistry.com

The rate of the Diels-Alder reaction is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comyoutube.com In this compound, the methyl group at the C2 position acts as an electron-donating group, which can increase the reactivity of the diene system. masterorganicchemistry.com

Stereochemical Control and Regioselectivity in Diels-Alder Reactions

Diels-Alder reactions are known for their high degree of stereochemical and regiochemical control. wikipedia.org

Stereochemistry : The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For instance, a cis-dienophile will yield a cis-substituted cyclohexene (B86901) ring, while a trans-dienophile will result in a trans-substituted product. masterorganicchemistry.com When cyclic dienes are involved, two diastereomeric products, termed endo and exo, can be formed. wikipedia.orgmasterorganicchemistry.com The endo product, where the substituent on the dienophile is oriented toward the diene π system in the transition state, is often the kinetically favored product. wikipedia.org

Regioselectivity : When both the diene and dienophile are unsymmetrical, as is the case with this compound, the reaction is regioselective, leading to the preferential formation of one constitutional isomer over another. masterorganicchemistry.com The outcome can often be predicted by considering the electronic effects of the substituents. The reaction favors the alignment where the most nucleophilic carbon on the diene bonds with the most electrophilic carbon on the dienophile. masterorganicchemistry.com For a 2-substituted diene like this compound, the major product is typically the "para" or 1,4-adduct. masterorganicchemistry.com

The table below illustrates the expected major regioisomeric products from the Diels-Alder reaction of this compound with an unsymmetrical dienophile, such as methyl acrylate.

| Reactants | Predicted Major Product ("para") | Predicted Minor Product ("meta") |

|---|---|---|

| This compound + Methyl Acrylate | Formation of the 1,4-substituted cyclohexene ring | Formation of the 1,3-substituted cyclohexene ring |

Reactions with Nucleophiles and Electrophiles involving this compound

The structure of this compound features multiple sites susceptible to attack by both nucleophiles and electrophiles. A nucleophile is an electron-rich species that donates an electron pair, while an electrophile is an electron-deficient species that accepts an electron pair. masterorganicchemistry.comyoutube.com

The primary reactive sites are:

Nucleophilic Sites : The conjugated C=C double bonds (C2-C3 and C4-C5) are electron-rich and can act as nucleophiles, reacting with electrophiles.

Electrophilic Sites : The carbonyl carbon (C1) of the carboxylic acid is highly electrophilic. Additionally, the carbons in conjugation with the carbonyl group (C3 and C5) are electrophilic and susceptible to conjugate addition by nucleophiles (Michael addition).

Reactions with Electrophiles : Electrophilic addition to the diene system, such as the addition of hydrogen halides (H-X), would proceed via the formation of a carbocation intermediate. The reaction is expected to favor the formation of the most stable carbocation, which would be an allylic cation. This can lead to a mixture of 1,2- and 1,4-addition products.

Reactions with Nucleophiles : Nucleophiles can attack at two main locations:

Direct Attack (1,2-Addition) : Strong nucleophiles can attack the electrophilic carbonyl carbon (C1) of the carboxylic acid group, which is a common reaction pathway for carboxylic acid derivatives.

Conjugate Attack (1,4- or 1,6-Addition) : Soft nucleophiles, such as thiols or cuprates, can add to the conjugated system in a Michael-type reaction. The attack would preferentially occur at the C5 position, leading to a stable enolate intermediate. The bioactive lipid 13-oxooctadeca-9,11-dienoic acid, which contains a similar 2,4-dienone structure, has been shown to react with the nucleophile glutathione. kettering.edu

The following table summarizes the key reactive sites on the molecule.

| Reactive Site | Type | Typical Reagent | Reaction Type |

|---|---|---|---|

| C=C Double Bonds | Nucleophilic | Electrophiles (e.g., HBr, Br2) | Electrophilic Addition |

| Carbonyl Carbon (C1) | Electrophilic | Strong Nucleophiles (e.g., LiAlH4) | Nucleophilic Acyl Substitution/Addition |

| Conjugated System (C3, C5) | Electrophilic | Soft Nucleophiles (e.g., R2CuLi, RSH) | Conjugate (Michael) Addition |

Oxidation and Reduction Potentials of the Dienoyl System

The conjugated dienoyl system in this compound is susceptible to both oxidation and reduction reactions.

Oxidation : Conjugated systems can be sensitive to oxidation. Related conjugated linoleic acids (CLA) have been studied for their antioxidant properties, which involves their own oxidation to scavenge free radicals. nih.govnih.gov This suggests that the diene system can undergo oxidation, potentially leading to the formation of hydroperoxides or cleavage of the double bonds under strong oxidizing conditions (e.g., ozonolysis).

Reduction : The double bonds and the carboxylic acid group can be reduced under various conditions.

Catalytic Hydrogenation : The carbon-carbon double bonds can be readily reduced to the corresponding saturated alkane through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). Selective reduction of one double bond may be possible under controlled conditions.

Reduction of Carboxylic Acid : The carboxylic acid functionality is generally resistant to reduction by milder agents like sodium borohydride. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the carboxylic acid to the corresponding primary alcohol, 2-methylhexa-2,4-dien-1-ol.

Derivatization Chemistry of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, allowing for the synthesis of numerous derivatives.

Formation of Esters of this compound

Esters are commonly prepared from carboxylic acids through various esterification methods. A prevalent method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible equilibrium-driven process. The formation of esters of related dienoic acids, such as methyl hexa-2,4-dienoate, is well-documented. nih.gov

The general reaction for the formation of a methyl ester is shown below.

| Reactants | Conditions | Product |

|---|---|---|

| This compound + Methanol (B129727) | Acid Catalyst (e.g., H2SO4), Heat | Methyl 2-methylhexa-2,4-dienoate |

Formation of Amides of this compound

Amides are another important class of carboxylic acid derivatives. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. A more common laboratory approach involves a two-step process:

Activation of the carboxylic acid by converting it to a more reactive intermediate, such as an acyl chloride (using thionyl chloride, SOCl₂) or an acyl azide.

Reaction of the activated intermediate with a primary or secondary amine to form the corresponding amide.

Alternatively, peptide coupling reagents (e.g., dicyclohexylcarbodiimide, DCC) can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine under milder conditions. The successful synthesis of (2E,4E)-2-methyl-2,4-hexadienamide, the primary amide of the title compound, has been reported in the scientific literature. chemsynthesis.com

The general reaction for the formation of a primary amide via an acyl chloride intermediate is summarized in the table below.

| Step | Reactants | Product |

|---|---|---|

| 1. Activation | This compound + SOCl2 | 2-Methylhexa-2,4-dienoyl chloride |

| 2. Amidation | 2-Methylhexa-2,4-dienoyl chloride + NH3 | 2-Methylhexa-2,4-dienamide |

Isoleucinol Amides of this compound

The synthesis of isoleucinol amides of this compound involves the coupling of the fatty acid with the amino alcohol isoleucinol. While detailed reactivity studies specifically on the isoleucinol amides of this compound are not extensively documented in publicly available literature, the general synthesis of fatty acid amides provides a basis for their formation. This typically proceeds through the activation of the carboxylic acid, for instance, by conversion to an acid chloride, followed by reaction with the amino group of isoleucinol.

The resulting amide, N-((2S,3S)-1-hydroxy-3-methylpentan-2-yl)-2-methylhexa-2,4-dienamide, possesses a conjugated diene system and a chiral amino alcohol moiety, suggesting potential for further chemical transformations and stereoselective reactions.

Table 1: Isoleucinol Amide of this compound

| Compound Name | Molecular Formula | Key Structural Features |

| N-((2S,3S)-1-hydroxy-3-methylpentan-2-yl)-2-methylhexa-2,4-dienamide | C13H23NO2 | Conjugated diene, Amide linkage, Chiral isoleucinol moiety |

Other Fatty Amide Derivatives of this compound

Beyond isoleucinol, this compound can be converted into a variety of other fatty amides. The synthesis of these derivatives generally follows standard amidation procedures. For instance, the reaction of 2-methyl-2,4-hexadienoyl chloride with various fatty amines would yield the corresponding N-alkyl or N-aryl amides.

The reactivity of these fatty amide derivatives is expected to be influenced by the nature of the substituent on the nitrogen atom. The conjugated diene system remains a site for potential reactions such as Diels-Alder cycloadditions, electrophilic additions, and polymerization. The amide functionality itself can undergo hydrolysis under acidic or basic conditions to regenerate the carboxylic acid and the amine.

Table 2: Representative Fatty Amide Derivatives of this compound

| Amine Reactant | Resulting Amide Derivative | Potential Reactivity Sites |

| Alkylamine (e.g., n-butylamine) | N-butyl-2-methylhexa-2,4-dienamide | Conjugated diene, Amide bond |

| Arylamine (e.g., aniline) | N-phenyl-2-methylhexa-2,4-dienamide | Conjugated diene, Amide bond, Aromatic ring |

Natural Occurrence and Biosynthesis of 2 Methylhexa 2,4 Dienoic Acid Derivatives

Isolation from Fungi and Actinomycetes

Microorganisms, particularly fungi and actinomycete bacteria, are prolific producers of polyketides, a diverse class of secondary metabolites synthesized through the condensation of small carboxylic acid units. mdpi.com These pathways exhibit remarkable versatility, capable of generating a vast array of chemical structures, including unsaturated acyl chains like 2-methylhexa-2,4-dienoic acid.

Fungal endophytes, which reside within the tissues of living plants, are a significant source of novel bioactive compounds. nih.govmdpi.com While specific examples of endophytic metabolites featuring the this compound structure are rare in literature, numerous fungi, including endophytic species of Penicillium and Trichoderma, produce a large family of compounds called sorbicillinoids. nih.govrsc.orgmdpi.com These molecules are characterized by the presence of a hexa-2,4-dienoyl (sorbyl) side chain, the direct structural analog of this compound.

Sorbicillinoids are hexaketide metabolites, meaning they are biosynthesized from six two-carbon precursor units. mdpi.comrsc.org The initial members of this class, sorbicillin (B1241578) and sorbicillinol, serve as key precursors for a wide range of more complex derivatives. rsc.org Fungi that produce these compounds have been isolated from diverse environments, including terrestrial plants, marine algae, and deep-sea sediments. nih.govmdpi.com For instance, the fungus Trichoderma reesei isolated from an alga and Penicillium sp. from a deep-sea sediment are known producers of sorbicillinoids. nih.gov

Table 1: Representative Fungal-Derived Sorbicillinoids

| Compound Name | Fungal Source (Genus) | Key Structural Feature |

|---|---|---|

| Sorbicillin | Penicillium, Trichoderma | Monomeric sorbicillinoid with a sorbyl side chain |

| Sorbicillinol | Penicillium, Trichoderma | Oxidized derivative of sorbicillin |

| Bisorbicillinol | Trichoderma | Dimeric sorbicillinoid formed from two sorbicillinol units |

Actinomycetes, particularly those of the genus Streptomyces, are renowned for their ability to produce a vast number of secondary metabolites, accounting for approximately two-thirds of all known natural antibiotics. mdpi.com Their genomes often contain numerous biosynthetic gene clusters encoding for polyketide synthases (PKSs), the enzymes responsible for creating polyketide structures. mdpi.com

The modular and iterative nature of actinomycete PKS systems allows for the incorporation of various starter and extender units, leading to immense structural diversity. This includes the production of polyene chains and the incorporation of methyl branches derived from propionyl-CoA starter units. mdpi.com Although specific, widely-reported actinomycete metabolites prominently featuring an isolated this compound side chain are not common, the biosynthetic capability to produce such a structure is well within the known enzymatic repertoire of these bacteria. Many actinomycete-derived polyketides, such as macrolides and polyenes, contain unsaturated and methylated substructures that are assembled using the same fundamental enzymatic reactions that would be required to synthesize this compound.

Role in Natural Product Structural Diversity

The hexa-2,4-dienoic acid moiety, and by extension its methylated analog, serves as a crucial building block that contributes significantly to the structural diversity of natural products. In the case of the fungal sorbicillinoids, the sorbyl side chain is not merely a static feature but an active participant in subsequent chemical transformations that lead to a vast family of over 150 related compounds. nih.gov

The diversity arises primarily from the reactivity of the sorbicillin and sorbicillinol monomers. These precursors can undergo enzyme-catalyzed or spontaneous reactions, such as intermolecular Diels-Alder and Michael reactions, to form complex dimers (bisorbicillinoids) and even trimers. nih.govrsc.org This combinatorial-like process, stemming from a single polyketide-derived side chain, allows a fungus to generate a multitude of structurally and biologically diverse molecules from a limited set of biosynthetic precursors. The conjugated double bonds in the dienoic acid chain are key to this reactivity, particularly in the [4+2] cycloaddition of the Diels-Alder reaction. nih.gov

This role as a reactive handle for diversification is a common theme in polyketide biosynthesis. The incorporation of such a functionalized and reactive chain into a larger molecule provides an evolutionary advantage by enabling the rapid generation of new chemical entities, some of which may offer an enhanced biological activity or a novel ecological function for the producing organism.

Enzymatic Pathways in Microorganisms for Related Compounds

The biosynthesis of this compound and its unmethylated sorbic acid analog is governed by Polyketide Synthase (PKS) enzymes. rsc.orgrsc.org Specifically, the sorbicillinoids are synthesized by a Type I iterative PKS (iPKS), a large, multi-domain enzyme that uses its catalytic domains repeatedly to build the polyketide chain. rsc.orgresearchgate.net

The biosynthesis of the sorbyl side chain in fungi provides a direct model for how this compound would be formed. The process involves the following key steps and enzymatic domains: rsc.orgbris.ac.ukresearchgate.net

Chain Initiation (Starter Unit Selection): The biosynthesis of sorbic acid begins with an acetyl-CoA starter unit. To produce 2-methyl hexa-2,4-dienoic acid, the PKS would instead select a propionyl-CoA starter unit. This is a common mechanism for introducing a methyl group at an even-numbered carbon position in a polyketide chain. The selection and loading are performed by an Acyltransferase (AT) domain.

Chain Elongation (Extender Units): The starter unit is sequentially condensed with two molecules of malonyl-CoA (the extender unit). Each condensation is catalyzed by the Ketosynthase (KS) domain and adds two carbons to the growing chain. The growing chain is covalently tethered to an Acyl Carrier Protein (ACP) domain throughout this process.

Processing: After each condensation step, the β-keto group is modified. For a fully unsaturated chain, a specific sequence of domain activity is required: a Ketoreductase (KR) domain reduces the ketone to a hydroxyl group, a Dehydratase (DH) domain removes water to create a double bond, and an Enoyl Reductase (ER) domain would typically reduce this double bond. To create the conjugated diene of hexa-2,4-dienoic acid, the KR and DH domains act after each elongation step, but the ER domain remains inactive, thus preserving the double bonds.

Chain Termination: Once the six-carbon (for sorbic acid) or seven-carbon (for the methylated version) chain is fully assembled and processed, it is released from the PKS. This is typically catalyzed by a Thioesterase (TE) domain, which hydrolyzes the thioester bond linking the completed chain to the ACP domain, releasing the free carboxylic acid. syr.edu

This enzymatic assembly line provides a clear and established pathway for the microbial synthesis of this compound, differing from the well-documented sorbic acid pathway only in the initial choice of a propionyl-CoA starter unit over an acetyl-CoA.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Bisorbicillinol |

| Malonyl-CoA |

| Propionyl-CoA |

| Sorbic acid |

| Sorbicillin |

| Sorbicillinol |

Advanced Analytical and Spectroscopic Characterization of 2 Methylhexa 2,4 Dienoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of 2-Methylhexa-2,4-dienoic acid. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, the connectivity of atoms and their spatial arrangement can be fully elucidated.

¹H NMR and ¹³C NMR Chemical Shift Analysis

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures, such as sorbic acid ((2E,4E)-hexa-2,4-dienoic acid), and established chemical shift principles. The presence of a methyl group at the C2 position significantly influences the electronic environment of nearby nuclei compared to sorbic acid.

¹H NMR: The proton spectrum is expected to show distinct signals for the carboxylic acid proton, the vinylic protons, and the methyl groups. The carboxylic acid proton (1-OH) would appear as a broad singlet far downfield, typically in the range of 10-12 ppm. The vinylic protons (H3, H4, H5) would resonate between 5.5 and 7.5 ppm, with their exact shifts and multiplicities depending on the double bond geometry and their coupling to adjacent protons. The methyl group at C2 (2-CH₃) would likely be a singlet or a narrow quartet around 1.8-2.1 ppm, while the terminal methyl group (H6) would be a doublet around 1.8 ppm, coupled to H5.

¹³C NMR: The carbon spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C1) of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The olefinic carbons (C2, C3, C4, C5) are expected in the 115-150 ppm region. The methyl carbon attached to the double bond (at C2) would be found in the 12-20 ppm range, while the terminal methyl carbon (C6) would appear in a similar upfield region.

The following tables provide predicted chemical shift values for the (2E,4E) isomer of this compound.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 1-OH | 10.0 - 12.0 | broad singlet |

| H3 | ~7.2 | doublet |

| H4 | ~6.2 | multiplet |

| H5 | ~6.0 | multiplet |

| 2-CH₃ | 1.8 - 2.1 | singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (COOH) | 170 - 180 |

| C2 (C=) | 128 - 135 |

| C3 (=CH) | 140 - 148 |

| C4 (=CH) | 125 - 132 |

| C5 (=CH) | 135 - 142 |

| C6 (CH₃) | 18 - 25 |

Coupling Constants and NOESY Correlations for Double-Bond Configurations

The geometry of the double bonds (E/Z configuration) is determined by analyzing proton-proton coupling constants (³J) and through-space correlations from Nuclear Overhauser Effect Spectroscopy (NOESY).

Coupling Constants: The magnitude of the vicinal coupling constant (³J) between vinylic protons is stereospecific. For the C4-C5 double bond, a large coupling constant (³J ≈ 15 Hz) between H4 and H5 is indicative of a trans (E) configuration. A smaller coupling constant (³J ≈ 10 Hz) would suggest a cis (Z) configuration. The configuration of the C2-C3 double bond can be inferred from the ³J coupling between H3 and H4.

NOESY Correlations: A 2D NOESY experiment reveals spatial proximities between protons. For the C2-C3 double bond, a NOESY correlation between the 2-CH₃ protons and H4 would suggest a (2Z) geometry, whereas a correlation between H3 and H4 would be consistent with both isomers but stronger in the (2E) configuration due to their closer proximity. Similarly, for the C4-C5 bond, a correlation between H4 and H6 would indicate a (4Z) configuration, while a correlation between H5 and the protons on C3 would support a (4E) geometry.

Mass Spectrometry (MS) and High-Resolution MS for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₇H₁₀O₂.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion. The calculated monoisotopic mass for C₇H₁₀O₂ is 126.0681 Da. HRMS can confirm this mass with high precision (typically within 5 ppm), which validates the elemental composition and rules out other potential formulas with the same nominal mass.

Mass Spectrometry (MS): Standard electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern provides structural information. Expected fragmentation pathways for a carboxylic acid include:

Loss of a methyl group ([M-15]⁺): Cleavage of the C6 methyl or the C2 methyl group, leading to a fragment at m/z = 111.

Loss of a hydroxyl radical ([M-17]⁺): From the carboxylic acid group, resulting in an acylium ion at m/z = 109.

Loss of the carboxyl group ([M-45]⁺): Cleavage of the COOH group, giving a fragment at m/z = 81. This fragment corresponding to the C₆H₉⁺ dienyl cation is often a prominent peak in the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to display several key absorption bands.

The most prominent features would be:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. spectrabase.com

C=O Stretch: A strong, sharp absorption band between 1690 and 1720 cm⁻¹. spectrabase.com The conjugation with the diene system shifts this band to a lower wavenumber compared to a saturated carboxylic acid.

C=C Stretch: One or two medium-intensity bands in the 1600–1650 cm⁻¹ region, corresponding to the stretching vibrations of the conjugated carbon-carbon double bonds.

C-O Stretch: A medium-intensity band in the 1210–1320 cm⁻¹ region, associated with the C-O single bond of the carboxylic acid. spectrabase.com

=C-H Bend: Out-of-plane bending vibrations for the vinylic hydrogens, typically found in the 800-1000 cm⁻¹ region, can provide information about the substitution pattern of the double bonds.

Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatographic methods are essential for separating different isomers of this compound and for determining the purity of a sample.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The common (2E,4E) and (2Z,4Z) stereoisomers of this compound are achiral and therefore cannot be separated into enantiomers. However, other geometric isomers, such as (2E,4Z) or (2Z,4E), are chiral and exist as a pair of enantiomers. HPLC using a chiral stationary phase (CSP) is the primary technique for the separation of such enantiomers. nih.gov

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. nih.gov The differing stability of these complexes leads to different retention times on the column, allowing for their separation.

For the separation of acidic compounds like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. uzh.ch The separation can be performed under normal-phase, reversed-phase, or polar organic modes.

Normal-Phase: Typically uses a mobile phase of a hydrocarbon (like hexane) with a small amount of an alcohol modifier (e.g., isopropanol). A small amount of an acidic additive, like acetic or formic acid, is often required to improve peak shape for acidic analytes.

Reversed-Phase: Employs aqueous mobile phases with organic modifiers like methanol (B129727) or acetonitrile, often buffered to control the ionization state of the carboxylic acid. foodb.ca

The choice of CSP, mobile phase composition, and temperature are critical parameters that must be optimized to achieve baseline separation of the enantiomers. uzh.ch

X-ray Crystallography for Definitive Structural Confirmation

For this compound, this technique would offer unambiguous confirmation of its molecular structure. A successful crystallographic analysis would definitively establish:

Planarity: The conjugated diene system (from C2 to C5) is expected to be largely planar.

Bond Geometry: Precise measurement of the C=C and C-C bond lengths within the conjugated system, confirming the alternating double and single bond character.

Stereochemistry: Unambiguous confirmation of the geometry of the double bonds, expected to be the (2E,4E) configuration, which is the most thermodynamically stable isomer.

Solid-State Conformation: The orientation of the carboxylic acid group relative to the rest of the molecule and the nature of intermolecular interactions, such as hydrogen bonding between carboxylic acid moieties in the crystal lattice.

While a specific crystal structure for this compound is not widely published in crystallographic databases, the table below illustrates the type of data that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for this compound This table is a representative example of data obtained from an X-ray crystallography experiment and is for illustrative purposes only.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₇H₁₀O₂ | The molecular formula of the compound. |

| Formula Weight | 126.15 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a, b, c (Å) | a=8.5, b=10.2, c=7.9 | The dimensions of the unit cell. |

| α, β, γ (°) | α=90, β=110.5, γ=90 | The angles of the unit cell. |

| Volume (ų) | 641.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Circular Dichroism (CD) and Optical Rotation (OR) for Absolute Configuration Determination

Circular Dichroism (CD) and Optical Rotation (OR), collectively known as chiroptical techniques, are spectroscopic methods essential for the study of chiral molecules. Chiral molecules are non-superimposable on their mirror images, much like a left and right hand, and are known as enantiomers. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

However, the standard structure of this compound is achiral . It does not possess a stereocenter (a carbon atom with four different substituents) and has a plane of symmetry. Consequently, it does not have enantiomers and will not exhibit an optical rotation (the observed rotation will be 0°) or a Circular Dichroism spectrum.

For these techniques to be applicable, a molecule must be chiral. If a related, chiral derivative of hexadienoic acid were to be analyzed, CD and OR would provide critical information:

Optical Rotation (OR): This measures the angle by which a chiral compound rotates the plane of polarized light. The direction (+, dextrorotatory or -, levorotatory) and magnitude of the rotation are characteristic of a specific enantiomer.

Circular Dichroism (CD): This measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks, known as Cotton effects, which are highly sensitive to the molecule's three-dimensional structure and absolute configuration (the specific R or S arrangement at its stereocenters).

The table below illustrates the kind of data that would be generated for a hypothetical chiral compound using these methods.

Table 2: Illustrative Chiroptical Data for a Hypothetical Chiral Molecule This table provides an example of chiroptical data for a generic chiral compound and is for illustrative purposes, as this compound is achiral.

| Technique | Parameter | Example Value | Information Provided |

|---|---|---|---|

| Optical Rotation | Specific Rotation [α]²⁰D | +15.5° (c 1.0, CHCl₃) | Confirms chirality and provides a value for identifying the enantiomer. |

| Circular Dichroism | λₘₐₓ (nm) | 254 nm | Wavelength of maximum absorption difference. |

| Circular Dichroism | Molar Ellipticity [θ] | +2.1 x 10⁴ deg·cm²·dmol⁻¹ | The intensity and sign (positive Cotton effect) of the CD signal, used to determine absolute configuration. |

Computational Chemistry and Modeling of 2 Methylhexa 2,4 Dienoic Acid

Quantum-Chemical Calculations for Structural and Electronic Properties

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods, rooted in quantum mechanics, can predict a molecule's geometry, electronic structure, and various spectroscopic properties with a high degree of accuracy. While specific quantum-chemical studies on 2-Methylhexa-2,4-dienoic acid are not readily found in publicly available literature, the methodologies for such an investigation are well-established.

Typically, Density Functional Theory (DFT) would be the method of choice for a molecule of this size, offering a good balance between computational cost and accuracy. nih.govnih.gov A study on a similar molecule, α-lipoic acid, utilized DFT with the B3LYP hybrid functional and basis sets like 6-311+G(3df,2p) to optimize molecular geometries and calculate antioxidant parameters. nih.govresearchgate.net For this compound, such calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

Furthermore, these calculations can determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals can also reveal the most probable sites for electrophilic and nucleophilic attack. Other electronic properties that can be calculated include the dipole moment, polarizability, and the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps in predicting intermolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery and understanding enzyme-inhibitor interactions. Molecular dynamics (MD) simulations can then be used to study the stability and dynamics of this complex over time.

A computational study involving this compound as a potential histone deacetylase (HDAC) inhibitor has reported its binding and docking energies. ucl.ac.uk The aim of such a study is to create a computational model to aid in the analysis and synthesis of novel HDAC inhibitors. ucl.ac.uk The success of molecular modeling is highly dependent on the preparation of the model used to describe the ligands and the enzyme. ucl.ac.uk

Below is a table summarizing the reported computational interaction data for this compound.

| Computational Parameter | Value (kcal/mol) |

| Predicted Binding Energy | -9.79 |

| Docking Energy | -12.37 |

This data is based on a computational study of this compound as a potential HDAC inhibitor. ucl.ac.uk

The docking energy represents the calculated free energy of the system, while the binding energy considers the energy of the system with the addition of ligand torsional energy, attempting to account for the loss of ligand mobility upon binding. ucl.ac.uk These values suggest a potentially strong interaction between this compound and the target enzyme, warranting further experimental investigation.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. While specific computational studies on the reactivity of this compound are not prominent in the literature, the established methodologies can be described.

The electronic properties derived from quantum-chemical calculations, as mentioned in section 6.1, are the primary indicators of reactivity. The HOMO and LUMO energies and their spatial distribution are critical. For this compound, with its conjugated system of double bonds, these orbitals would likely be delocalized over the diene and carboxylic acid moieties. The locations of the highest density of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO distribution would highlight sites susceptible to nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, prone to electrophilic attack) and blue areas indicating positive potential (electron-poor, prone to nucleophilic attack). For this compound, the oxygen atoms of the carboxylic group would be expected to be regions of high negative potential.

Conformational Analysis through Computational Methods

The biological activity and physical properties of a flexible molecule like this compound are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies.

Computational methods are ideally suited for this task. A systematic search can be performed where the potential energy of the molecule is calculated for all possible rotations around its single bonds. For this compound, the key rotatable bonds would be the C-C single bonds within the carbon backbone and the C-O bond of the carboxylic acid group.

A study on acetic acid, a simple carboxylic acid, highlights the importance of the syn and anti conformations of the O=C-O-H dihedral angle. nih.gov It is generally understood that the syn conformation is energetically preferred. nih.gov Such an analysis for this compound would reveal the most stable arrangement of its carbon chain and carboxylic acid group. The results of a conformational analysis are typically presented as a potential energy surface, where the energy of the molecule is plotted as a function of one or more dihedral angles. The minima on this surface correspond to the stable conformers.

While no specific conformational analysis of this compound has been found in the reviewed literature, such a study would be a crucial step in understanding its molecular behavior and interactions in different environments.

Environmental Aspects and Bioremediation of Dienoyl Compounds General Concepts Applied to Relevant Contexts

Microbial Degradation Pathways of Unsaturated Fatty Acids

The microbial degradation of unsaturated fatty acids is a critical component of the carbon cycle, enabling organisms to utilize these molecules as a source of energy and cellular building blocks. The primary pathway for this process in bacteria is the β-oxidation cycle. essfeed.com This metabolic sequence systematically shortens the fatty acid chain by removing two-carbon units in the form of acetyl-CoA. essfeed.com The acetyl-CoA produced can then enter central metabolic pathways, such as the citric acid cycle, to generate energy. essfeed.com

The degradation process begins with the activation of the fatty acid to a fatty acyl-CoA ester. essfeed.com However, the presence of double bonds in unsaturated fatty acids necessitates additional enzymatic steps compared to the degradation of saturated fatty acids. The standard β-oxidation machinery can only process saturated acyl-CoAs. Therefore, microbes have evolved auxiliary enzymes to handle the non-standard intermediates that are formed when the β-oxidation spiral reaches a double bond.

The specific enzymes required depend on the position of the double bond. For unsaturated fatty acids with a double bond extending from an odd-numbered carbon, an isomerase is typically required to shift the position and stereochemistry of the double bond, allowing the intermediate to re-enter the main β-oxidation pathway. pressbooks.pub In contrast, fatty acids with double bonds extending from even-numbered carbons, which are relevant to the structure of 2-Methylhexa-2,4-dienoic acid, lead to the formation of a 2,4-dienoyl-CoA intermediate during degradation. pressbooks.pubnih.gov This intermediate cannot be processed by the core β-oxidation enzymes and requires a specialized enzyme, 2,4-dienoyl-CoA reductase, for its further catabolism. pressbooks.pubnih.gov

Degradation can occur under both aerobic and anaerobic conditions, though the mechanisms and microbial communities involved can differ. essfeed.comusda.gov In anaerobic environments, the degradation of long-chain fatty acids via β-oxidation is a slower process that involves a syntrophic partnership between proton-reducing acetogenic bacteria and methanogenic archaea. usda.gov The acetogens break down the fatty acids to acetate (B1210297), hydrogen, and carbon dioxide, and the methanogens consume these products, keeping their concentrations low enough for the degradation to be thermodynamically favorable. usda.gov

Intermediate Products in Microbial Catabolism Relevant to this compound

The catabolism of polyunsaturated fatty acids, particularly those with conjugated double bonds or those that form such structures during β-oxidation, generates specific dienoyl intermediates. While direct metabolic data for this compound is not extensively detailed in the available literature, the degradation pathways of structurally related compounds provide a clear indication of the likely intermediates.

A key intermediate formed during the β-oxidation of common polyunsaturated fatty acids like linoleic acid (a C18 fatty acid with double bonds at carbons 9 and 12) is a 2,4-dienoyl-CoA thioester. nih.gov For instance, after several rounds of β-oxidation, linoleic acid is converted to a 10-carbon intermediate, 2-trans,4-cis-decadienoyl-CoA. frontiersin.org This compound is a classic example of a 2,4-dienoyl-CoA intermediate that stalls the standard β-oxidation cycle and requires further enzymatic action. nih.govfrontiersin.org The incomplete oxidation of linoleic acid in humans with a specific enzyme deficiency has been shown to lead to the accumulation and excretion of 2-trans,4-cis-decadienoylcarnitine, highlighting the stability and biological relevance of this intermediate. frontiersin.org

Given its structure, the microbial catabolism of this compound would be expected to proceed via its CoA-activated form, 2-methylhexa-2,4-dienoyl-CoA. This molecule itself is a dienoyl-CoA intermediate. Its degradation would likely involve enzymatic reduction of the conjugated double bond system to yield an intermediate that can be further processed by the β-oxidation pathway. Another potential, though chemically unstable, intermediate type found in related metabolic pathways is a 2-hydroxy-2,4-dienoate, which has been identified during the meta-cleavage pathway of catechol metabolism. nih.gov

The table below summarizes key types of intermediates relevant to the catabolism of dienoyl compounds, based on the degradation of analogous molecules.

| Intermediate Type | Example Compound | Precursor Molecule | Reference |

| 2,4-Dienoyl-CoA | 2-trans,4-cis-Decadienoyl-CoA | Linoleic Acid | nih.govfrontiersin.org |

| Dienoyl-Carnitine | 2-trans,4-cis-Decadienoylcarnitine | Linoleic Acid | frontiersin.org |

| Cyclic Dienoyl-CoA | Cyclohex-1,5-diene-1-carboxy-CoA | Benzoyl-CoA | espublisher.com |

| Hydroxy-Dienoate | 2-Hydroxypent-2,4-dienoate | Catechol | nih.gov |

Enzymatic Systems Involved in Dienoyl Acid Biotransformations

The biotransformation and degradation of dienoyl compounds are mediated by specific enzymatic systems capable of modifying the conjugated double bonds, thereby facilitating their entry into mainstream metabolic pathways like β-oxidation. labinsights.nl The key enzymes are those that can resolve the 2,4-dienoyl-CoA structure that arises during the breakdown of polyunsaturated fatty acids with double bonds at even-numbered positions. youtube.com

The most critical enzyme in this context is 2,4-dienoyl-CoA reductase . youtube.comnih.gov This enzyme catalyzes the reduction of the 2,4-dienoyl-CoA intermediate to a 3-enoyl-CoA. This product is then typically converted by an isomerase to the standard 2-enoyl-CoA intermediate, which can be hydrated and oxidized by the conventional enzymes of the β-oxidation pathway. pressbooks.pub The 2,4-dienoyl-CoA reductase is essential for the complete aerobic degradation of these types of unsaturated fatty acids. youtube.com In Escherichia coli, this enzyme, encoded by the fadH gene, is an iron-sulfur flavoprotein. nih.gov

In addition to reductases, other enzymes are vital for processing different types of unsaturated fatty acid intermediates. Enoyl-CoA isomerases are required to handle the cis- or trans-double bonds at odd-numbered positions, converting them into the trans-Δ² configuration necessary for the β-oxidation hydratase. pressbooks.pub In some anaerobic pathways, such as the degradation of aromatic compounds via benzoyl-CoA, cyclic dienoyl-CoA hydratases are involved in adding water across a double bond in a cyclic dienoyl-CoA intermediate. espublisher.com

The table below provides a summary of the key enzymatic systems involved in the biotransformation of dienoyl acids and related unsaturated compounds.

| Enzyme | Function | Relevance to Dienoyl Compounds | Organism Example(s) | Reference(s) |

| 2,4-Dienoyl-CoA Reductase | Reduces the conjugated double bond system of 2,4-dienoyl-CoA to a 3-enoyl-CoA. | Directly processes the key intermediate in the degradation of fatty acids with even-numbered double bonds. | Escherichia coli, Bovine liver, Human | frontiersin.orgyoutube.comnih.gov |

| 3,2-Enoyl-CoA Isomerase | Isomerizes 3-enoyl-CoA or cis-2-enoyl-CoA to trans-2-enoyl-CoA. | Acts on the product of the 2,4-dienoyl-CoA reductase to prepare it for the next step in β-oxidation. | Escherichia coli | pressbooks.pub |

| Cyclic Dienoyl-CoA Hydratase | Hydrates a cyclic dienoyl-CoA to a 6-hydroxy-1-ene-CoA. | Involved in anaerobic degradation pathways that produce cyclic dienoyl intermediates. | Thauera aromatica | espublisher.com |

| Acyl-CoA Dehydrogenase | Catalyzes the initial dehydrogenation step in β-oxidation. | Initiates the β-oxidation cycles leading to the formation of dienoyl intermediates from larger fatty acids. | Widespread in bacteria and eukaryotes | nih.gov |

Environmental Fate of Related Compounds

The environmental fate of a chemical compound describes its transport, transformation, and ultimate destination in the environment. For short-chain unsaturated carboxylic acids like this compound, the environmental fate can be inferred from structurally similar compounds, such as sorbic acid (2,4-hexadienoic acid).

Sorbic acid is a naturally occurring compound that is also widely used as a food preservative. essfeed.comespublisher.com Studies on its environmental impact indicate that it is readily degraded in the environment. usda.gov Because it is an unsaturated fatty acid, it can be metabolized by various microorganisms and is ultimately broken down into carbon dioxide and water. nih.gov This suggests that it is unlikely to persist in the environment or become a significant pollutant. usda.gov The stability of sorbic acid is low in humid air, where it is prone to oxidation. nih.gov

The general process for the environmental breakdown of such compounds is bioremediation, which utilizes the metabolic capabilities of microorganisms to convert contaminants into less harmful substances. Environments contaminated with fatty acids or hydrocarbons, such as from oil spills, are often rich in microbes that can use these compounds as a carbon source for growth. nih.gov Bacteria from genera such as Pseudomonas and Acinetobacter have been identified as potent degraders of hydrocarbons and could plausibly metabolize dienoyl compounds. nih.gov The process of bioremediation can be enhanced through the immobilization of bacterial consortia on carrier materials, which has been shown to lead to rapid and efficient removal of oil from contaminated water.

Therefore, it is anticipated that this compound, upon release into the environment, would undergo microbial degradation. Its structure, being a short-chain unsaturated fatty acid, makes it a plausible substrate for bacteria equipped with β-oxidation pathways. Its persistence is expected to be low, with a high likelihood of mineralization to carbon dioxide and water, similar to its close analog, sorbic acid. usda.gov

Applications of 2 Methylhexa 2,4 Dienoic Acid in Advanced Materials Science

Polymer Synthesis Involving Dienoyl Monomers

As a dienoyl monomer, 2-Methylhexa-2,4-dienoic acid can undergo polymerization through its conjugated double bonds. The presence of both a diene and a carboxylic acid moiety allows for various polymerization strategies, including addition polymerization and condensation polymerization, leading to polymers with diverse architectures and functionalities.

The polymerization of conjugated dienes, such as this compound, offers the possibility of controlling the stereochemistry of the resulting polymer chain. This control is crucial as it dictates the final properties of the material, including its crystallinity, mechanical strength, and thermal stability. The primary forms of stereoisomerism in polydienes arise from the configuration of the double bonds (cis/trans) and the tacticity of the polymer backbone (isotactic, syndiotactic, or atactic).

The stereochemical outcome of the polymerization is highly dependent on the chosen catalyst system. For instance, coordination catalysts, such as Ziegler-Natta and metallocene systems, are well-known for their ability to control the stereospecific polymerization of dienes. By carefully selecting the catalyst and reaction conditions, it is possible to produce polymers with a high degree of stereoregularity. For example, specific catalysts can favor the formation of cis-1,4, trans-1,4, or 1,2-addition products, each leading to polymers with distinct properties.

Table 1: Potential Stereochemical Control in the Polymerization of Dienoyl Monomers

| Catalyst Type | Potential Stereochemical Control | Resulting Polymer Properties |

| Ziegler-Natta Catalysts | High control over cis/trans isomerism and tacticity (isotactic, syndiotactic). | Enhanced crystallinity, higher melting point, improved mechanical strength. |

| Metallocene Catalysts | Precise control over polymer microstructure and molecular weight distribution. | Uniform polymers with well-defined properties. |

| Radical Polymerization | Generally leads to atactic polymers with a mix of cis and trans isomers. | Amorphous materials with lower mechanical strength. |

| Anionic Polymerization | Can provide good control over cis/trans isomerism depending on the solvent and counter-ion. | Well-defined polymers with controlled microstructure. |

This table presents potential outcomes based on the polymerization of similar conjugated diene monomers, as specific research on this compound is limited.

Integration into Functional Materials

The carboxylic acid group of this compound provides a reactive handle for its integration into a variety of functional materials. This functional group can be modified post-polymerization or can be used to directly incorporate the monomer into polymer backbones via condensation reactions.

The presence of the carboxylic acid functionality allows for the creation of polymers that can respond to changes in their environment, such as pH. In acidic conditions, the carboxylic acid groups are protonated, while in basic conditions, they are deprotonated, leading to changes in the polymer's solubility, swelling behavior, and conformation. This pH-responsiveness makes these materials promising candidates for applications in drug delivery systems, sensors, and smart hydrogels.

Furthermore, the carboxylic acid can be used to anchor other functional molecules, such as bioactive compounds, chromophores, or catalysts, onto the polymer chain. This covalent attachment can lead to materials with tailored optical, electronic, or biological properties. For example, incorporating this compound into a polymer backbone could enhance its adhesion to various substrates due to the polar nature of the carboxylic acid group.

Emerging Roles in Specialty Chemical Synthesis

Beyond its direct use in polymerization, this compound serves as a valuable building block in the synthesis of specialty chemicals. The combination of a conjugated diene system and a carboxylic acid in one molecule allows for a range of chemical transformations.

The conjugated diene can participate in Diels-Alder reactions, providing a pathway to complex cyclic structures. This is a powerful tool in organic synthesis for the construction of six-membered rings with controlled stereochemistry. The resulting cyclic compounds can be further elaborated to produce a variety of specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances.

The carboxylic acid group can be converted into other functional groups, such as esters, amides, and acid chlorides. These derivatives can then be used in a wide array of subsequent reactions. For instance, esterification with different alcohols can produce a library of dienoyl esters with varying properties, which could find use as plasticizers, coatings, or in the synthesis of other complex molecules.

Table 2: Potential Reactions and Applications in Specialty Chemical Synthesis

| Reaction Type | Reagents | Product Class | Potential Applications |

| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride) | Cyclic carboxylic acids | Synthesis of complex organic molecules, pharmaceutical intermediates. |

| Esterification | Alcohols (e.g., ethanol, butanol) | Dienoyl esters | Plasticizers, components of coatings and adhesives, fragrance precursors. |

| Amidation | Amines (e.g., primary or secondary amines) | Dienoyl amides | Synthesis of specialty polymers (polyamides), bioactive molecules. |

| Reduction | Reducing agents (e.g., LiAlH4) | Dienyl alcohols | Monomers for polyester (B1180765) synthesis, intermediates for other chemicals. |

This table illustrates potential synthetic routes and applications based on the known reactivity of conjugated dienoic acids.

Interdisciplinary Research Perspectives on 2 Methylhexa 2,4 Dienoic Acid

Chemical Biology Applications of Conjugated Dienoyl Structures

The conjugated dienoyl moiety is a key pharmacophore responsible for a wide array of biological activities. While research on 2-Methylhexa-2,4-dienoic acid itself is specific, the broader class of conjugated dienoic acids, particularly conjugated linoleic acids (CLAs), has been extensively studied, revealing significant potential in chemical biology. These compounds are known to modulate cellular processes involved in carcinogenesis, inflammation, and metabolism. oup.comnih.gov

The anticarcinogenic properties of CLAs have been demonstrated in several experimental models, where they have been shown to inhibit tumorigenesis. oup.comnih.govcapes.gov.brnih.gov This activity is partly attributed to their antioxidant capabilities and their selective incorporation into cellular phospholipids, which can alter membrane fluidity and signaling pathways. nih.gov Beyond cancer, conjugated fatty acids exhibit anti-inflammatory, anti-adipogenic, and immune-modulating properties. dntb.gov.uaresearchgate.net For instance, certain isomers can decrease lipoprotein lipase (B570770) activity and triacylglyceride levels in adipocytes. nih.gov These diverse biological effects underscore the importance of the conjugated diene system in molecular interactions with biological targets.

| Compound Class/Example | Observed Biological Activity | Potential Mechanism of Action |

|---|---|---|

| Conjugated Linoleic Acids (CLAs) | Anticarcinogenic oup.comnih.gov | Antioxidant effects, modulation of cellular signaling, incorporation into phospholipids. nih.gov |

| Conjugated Linoleic Acids (CLAs) | Anti-adipogenic | Reduction of body fat, inhibition of lipoprotein lipase activity. nih.gov |

| Conjugated Linolenic Acids (CLNAs) | Anti-inflammatory, Antioxidant researchgate.net | Modulation of inflammatory pathways and regulation of lipid metabolism. researchgate.net |

| Conjugated Eicosanoids | Metabolic Regulation | Conversion to other bioactive fatty acids, interaction with metabolic enzymes. nih.gov |

Contributions to Natural Product Chemistry and Discovery